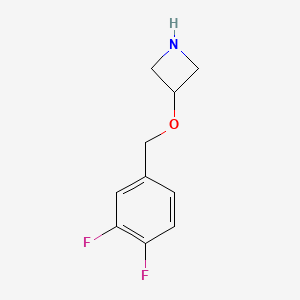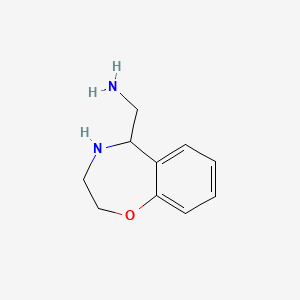
3-Bromo-4-((2-methylpiperidin-1-yl)methyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-((2-methylpiperidin-1-yl)methyl)benzoic acid is an organic compound with the molecular formula C14H18BrNO2 It is a derivative of benzoic acid, featuring a bromine atom at the third position and a 2-methylpiperidin-1-ylmethyl group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-((2-methylpiperidin-1-yl)methyl)benzoic acid typically involves multiple steps:
-
Bromination: : The starting material, 4-((2-methylpiperidin-1-yl)methyl)benzoic acid, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure selective bromination at the third position.
-
Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures precise control over reaction conditions, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-4-((2-methylpiperidin-1-yl)methyl)benzoic acid can undergo various chemical reactions, including:
-
Substitution Reactions: : The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide, potassium thiolate, or amines.
-
Oxidation and Reduction: : The compound can be oxidized or reduced under specific conditions. For example, the carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
-
Coupling Reactions: : The bromine atom can participate in coupling reactions such as Suzuki or Heck coupling, forming new carbon-carbon bonds. These reactions typically require palladium catalysts and appropriate ligands.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Coupling Reactions: Palladium acetate (Pd(OAc)2), triphenylphosphine (PPh3), and a base like potassium carbonate (K2CO3).
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing the bromine atom.
Oxidation: Conversion of the carboxylic acid group to a ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Coupling: Formation of biaryl or other coupled products.
Applications De Recherche Scientifique
3-Bromo-4-((2-methylpiperidin-1-yl)methyl)benzoic acid has several applications in scientific research:
-
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.
-
Biology: : Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
-
Medicine: : Explored for its potential therapeutic applications. It may act as a lead compound in drug discovery programs targeting specific diseases.
-
Industry: : Utilized in the production of specialty chemicals and materials. It can be incorporated into polymers and other advanced materials for enhanced properties.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-((2-methylpiperidin-1-yl)methyl)benzoic acid depends on its specific application:
-
Biological Activity: : The compound may interact with specific molecular targets such as enzymes or receptors. For example, it could inhibit an enzyme by binding to its active site, thereby blocking its activity. Alternatively, it may bind to a receptor, modulating its signaling pathways.
-
Chemical Reactivity: : The bromine atom and the carboxylic acid group are key functional groups that determine the compound’s reactivity. The bromine atom can participate in substitution and coupling reactions, while the carboxylic acid group can undergo oxidation and reduction.
Comparaison Avec Des Composés Similaires
3-Bromo-4-((2-methylpiperidin-1-yl)methyl)benzoic acid can be compared with other similar compounds:
-
3-Bromo-4-methoxybenzoic acid: : This compound has a methoxy group instead of the 2-methylpiperidin-1-ylmethyl group. It is used in different synthetic applications and has distinct reactivity due to the presence of the methoxy group.
-
4-Bromo-3-methylbenzoic acid: : This compound features a methyl group at the third position and a bromine atom at the fourth position. It is used in the synthesis of various organic molecules and has different chemical properties compared to this compound.
-
This compound: : The presence of the 2-methylpiperidin-1-ylmethyl group imparts unique properties to the compound, making it suitable for specific applications in medicinal chemistry and materials science.
By comparing these compounds, researchers can identify the unique features and potential advantages of this compound in various applications.
Propriétés
Numéro CAS |
1131594-59-6 |
|---|---|
Formule moléculaire |
C14H18BrNO2 |
Poids moléculaire |
312.20 g/mol |
Nom IUPAC |
3-bromo-4-[(2-methylpiperidin-1-yl)methyl]benzoic acid |
InChI |
InChI=1S/C14H18BrNO2/c1-10-4-2-3-7-16(10)9-12-6-5-11(14(17)18)8-13(12)15/h5-6,8,10H,2-4,7,9H2,1H3,(H,17,18) |
Clé InChI |
FLXTZNAJXZWZTA-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCN1CC2=C(C=C(C=C2)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


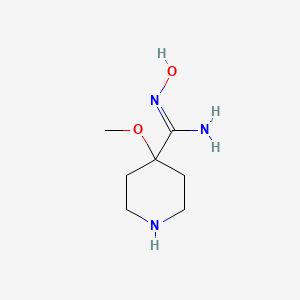
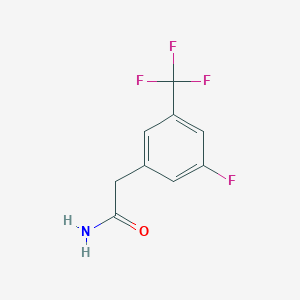
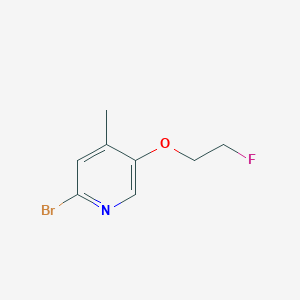
![(1R,4R,5R)-rel-tert-Butyl 5-(benzylamino)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13078990.png)

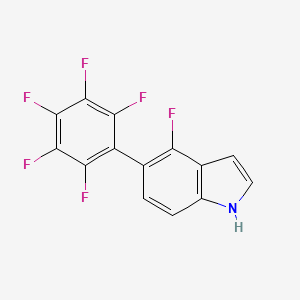
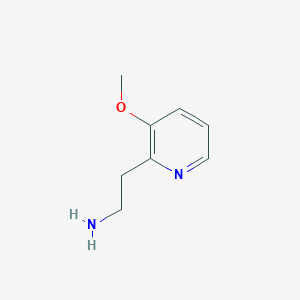
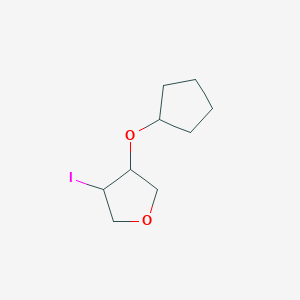
![1-[4-(4,5-Diiodo-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13079009.png)
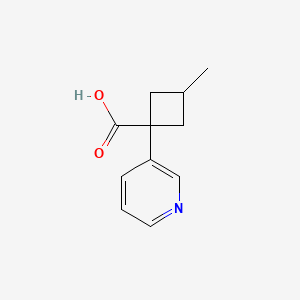
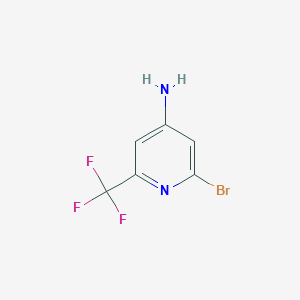
![1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13079028.png)
